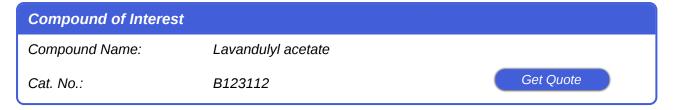


A Technical Guide to the Spectroscopic Profile of Lavandulyl Acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lavandulyl acetate**, a monoterpene ester found in lavender oil and other essential oils. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for **Lavandulyl acetate** is summarized in the following tables, providing a clear reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for Lavandulyl Acetate



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
5.06	t	7.0	=CH-
4.83	S	=CH ₂	
4.74	S	=CH ₂	-
4.04	d	6.8	-CH ₂ -O-
2.40	m	-CH-	
2.15	m	-CH ₂ -	-
2.02	S	-O-C(=O)-CH₃	-
1.70	S	=C-CH₃	-
1.68	S	=C-CH₃	_
1.60	S	=C-CH₃	

Table 2: ¹³C NMR Spectroscopic Data for Lavandulyl Acetate



Chemical Shift (δ) ppm	Assignment
171.1	C=O
145.0	=C<
131.5	=C<
124.4	=CH-
112.5	=CH ₂
65.0	-CH ₂ -O-
45.0	-CH-
28.5	-CH ₂ -
25.7	-CH₃
21.0	-O-C(=O)-CH₃
18.0	-CH₃
17.7	-CH₃

Table 3: IR Spectroscopic Data for Lavandulyl Acetate



Wavenumber (cm⁻¹)	Assignment
2968	C-H stretch (alkane)
2927	C-H stretch (alkane)
1740	C=O stretch (ester)[1]
1645	C=C stretch (alkene)
1450	C-H bend (alkane)
1375	C-H bend (alkane)
1230	C-O stretch (ester)
1030	C-O stretch (ester)
885	=C-H bend (alkene)

Table 4: Mass Spectrometry (GC-MS) Data for Lavandulyl Acetate

m/z	Relative Intensity (%)	Proposed Fragment
196	< 5	[M] ⁺ (Molecular Ion)
136	20	[M - CH₃COOH]+
121	30	[C ₉ H ₁₃] ⁺
93	60	[C7H9] ⁺
69	100	[C5H9] ⁺
43	95	[CH₃CO]+
41	85	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are synthesized from standard practices for the analysis of terpenes and related compounds.



2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Lavandulyl acetate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
- 1H NMR Acquisition:
 - Pulse Sequence: A standard zg30 pulse sequence is used.
 - Acquisition Time: Approximately 2-3 seconds.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
 - Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
 - Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
 - Number of Scans: 1024 to 4096 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.
 - Referencing: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
- 2.2. Infrared (IR) Spectroscopy



- Sample Preparation: A drop of neat Lavandulyl acetate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
 Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRAffinity-1S.
- Data Acquisition:
 - Spectral Range: The spectrum is typically scanned over the mid-IR range of 4000 to 400 cm⁻¹.
 - Resolution: A resolution of 4 cm⁻¹ is commonly used.
 - Number of Scans: 16 to 32 scans are co-added to produce the final spectrum.
 - Background Correction: A background spectrum of the clean ATR crystal or salt plate is recorded and automatically subtracted from the sample spectrum.
- 2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
- Sample Preparation: A dilute solution of Lavandulyl acetate is prepared by dissolving approximately 10 μL of the sample in 1 mL of a suitable solvent, such as hexane or dichloromethane.
- Instrumentation: The analysis is performed on a GC-MS system, for example, an Agilent GC system coupled to a mass selective detector.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is typically used.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.



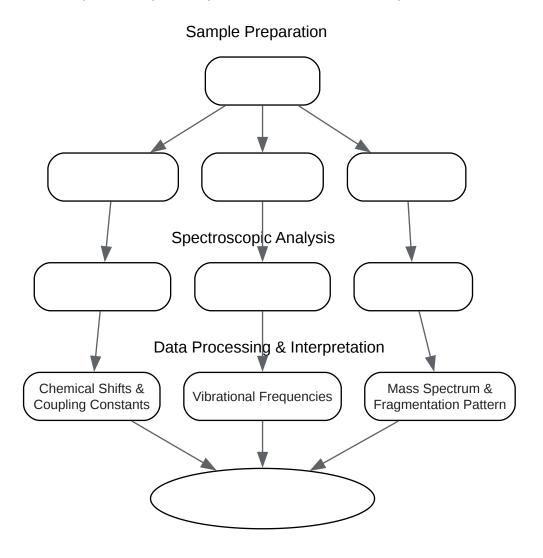
- \circ Injection: A 1 μ L aliquot of the sample solution is injected in split mode (e.g., 50:1 split ratio).
- Injector Temperature: The injector temperature is maintained at 250 °C.
- Oven Temperature Program: A typical temperature program starts at 60 °C, holds for 2 minutes, then ramps up to 240 °C at a rate of 5 °C/min, and holds at 240 °C for 5 minutes.
- · Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) is used at an energy of 70 eV.[2]
 - Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of 40 to 400 amu.
 - Ion Source Temperature: The ion source temperature is maintained at 230 °C.
 - Transfer Line Temperature: The transfer line temperature is set to 280 °C.
 - Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with a reference library (e.g., NIST/Wiley) for compound identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like **Lavandulyl acetate**.



Spectroscopic Analysis Workflow for Lavandulyl Acetate



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Caption: Workflow for the spectroscopic analysis of Lavandulyl acetate.

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References



- 1. Analysis of the Chemical Composition, Antimicrobial, and Antioxidant Qualities of Microwave and Supercritical CO2-Extracted Lavender Essential Oils Cultivated in a Hyperarid Region of Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lavandulyl acetate | C12H20O2 | CID 30247 PubChem [pubchem.ncbi.nlm.nih.gov]
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